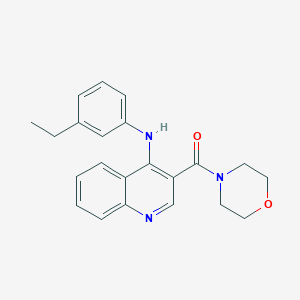![molecular formula C25H23N3O5S2 B2470943 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 442535-84-4](/img/structure/B2470943.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C18H15N3O4S2. It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The structure also includes dimethoxyphenyl and methylphenylsulfonylamino groups .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its polar surface area is 127 Å2 .Scientific Research Applications
Medicinal Chemistry and Biological Activities
This compound falls within a broader category of N-sulfonylamino azinones and azines, known for their significant biological activities. Research indicates that these compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties (Elgemeie et al., 2019). Specifically, they have been identified as privileged heterocycles capable of acting as competitive AMPA receptor antagonists, showing promise in the treatment of neurological disorders such as epilepsy and schizophrenia. The extensive investigation into their synthesis and biological and preclinical studies underlines their importance in drug development.
Enzyme Inhibition for Disease Treatment
Certain derivatives, including compounds structurally related to the specified chemical, have been explored for their potential in inhibiting specific enzymes involved in disease processes. For example, sulfonamide derivatives, a class to which this compound is related, have been investigated for their role in inhibiting carbonic anhydrase, an enzyme target for managing conditions such as glaucoma (Masini et al., 2013). These studies underscore the compound's relevance in developing treatments for eye diseases.
Material Science and Organic Synthesis
The chemical framework of this compound is relevant in the synthesis of novel materials with specific optoelectronic properties. Research on related heterocyclic compounds has demonstrated their utility in creating new optoelectronic materials, highlighting the potential of incorporating such structures into π-extended conjugated systems for electronic devices and sensors (Lipunova et al., 2018). This area of application presents an exciting frontier for the use of these compounds in advanced technological applications.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-16-8-11-18(12-9-16)35(30,31)28-20-7-5-4-6-19(20)24(29)27-25-26-21(15-34-25)17-10-13-22(32-2)23(14-17)33-3/h4-15,28H,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKKVCDDGKRDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)
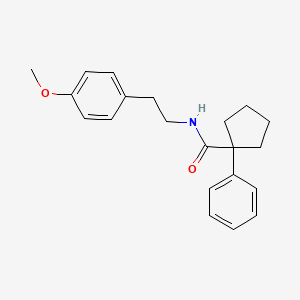

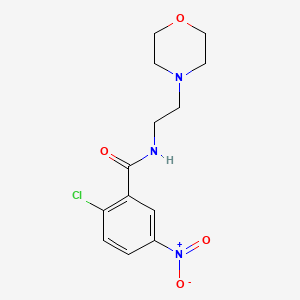
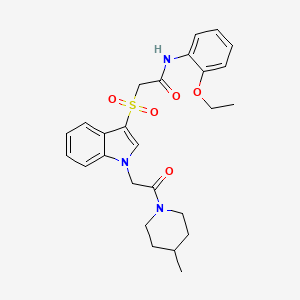
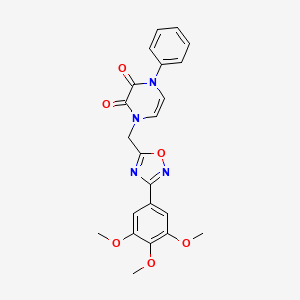
![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)
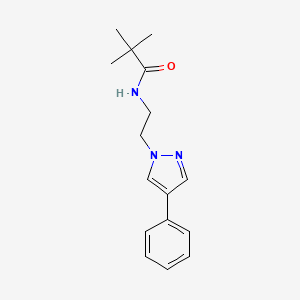
![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)
